molecular formula C11H10Cl2O B11926258 2-(3,4-Dichlorophenyl)-4-pentyn-2-ol

2-(3,4-Dichlorophenyl)-4-pentyn-2-ol

Cat. No.: B11926258
M. Wt: 229.10 g/mol
InChI Key: HASZMYVFHVFKHL-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a pentynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-4-pentyn-2-ol typically involves the reaction of 3,4-dichlorophenylacetylene with acetone in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3,4-Dichlorophenyl)-4-pentyn-2-one.

    Reduction: Formation of 2-(3,4-Dichlorophenyl)-4-penten-2-ol or 2-(3,4-Dichlorophenyl)-4-pentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-4-pentyn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylacetic acid
  • 3,4-Dichloromethylphenidate
  • 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines

Comparison

2-(3,4-Dichlorophenyl)-4-pentyn-2-ol is unique due to its pentynol moiety, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)pent-4-yn-2-ol

InChI

InChI=1S/C11H10Cl2O/c1-3-6-11(2,14)8-4-5-9(12)10(13)7-8/h1,4-5,7,14H,6H2,2H3

InChI Key

HASZMYVFHVFKHL-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

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